molecular formula C16H16N2O3 B386384 N-(4-acetamidophenyl)-4-methoxybenzamide

N-(4-acetamidophenyl)-4-methoxybenzamide

Cat. No.: B386384
M. Wt: 284.31g/mol
InChI Key: HZASEZINWGSPFP-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 4-acetamidophenylamine moiety. Its synthesis typically involves multi-step reactions, including condensation of 2-amino-5-nitrophenol with substituted benzyl halides, followed by acetylation and reduction steps . The acetamido and methoxy groups confer distinct physicochemical properties, such as enhanced hydrogen-bonding capacity and moderate polarity, making it a candidate for pharmacological studies, including anti-cancer research .

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31g/mol

IUPAC Name

N-(4-acetamidophenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H16N2O3/c1-11(19)17-13-5-7-14(8-6-13)18-16(20)12-3-9-15(21-2)10-4-12/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

HZASEZINWGSPFP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-methoxybenzamide typically involves the acetylation of 4-aminophenol followed by a coupling reaction with 4-methoxybenzoic acid. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the coupling reaction. The process can be summarized as follows:

    Acetylation of 4-aminophenol: 4-aminophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form N-(4-acetylamino)phenol.

    Coupling Reaction: N-(4-acetylamino)phenol is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-acetamidophenyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the methoxybenzamide moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

N-(4-Acetamidophenyl)benzamide (1A)
  • Structure : Lacks the 4-methoxy group on the benzamide.
  • Properties : Higher melting point (211–213 °C) compared to methoxy-substituted analogs due to reduced steric hindrance and stronger intermolecular interactions.
  • Application : Explored as a diuretic targeting urea transport, suggesting acetamido-phenyl groups enhance renal targeting .
N-(4-Acetamidophenyl)thiophene-2-carboxamide (1B)
  • Structure : Replaces the benzamide with a thiophene-2-carboxamide.
  • Application : Similar diuretic activity to 1A but with lower yield (65%) .
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide
  • Structure: Features dual amino groups instead of acetamido.
  • Properties : Lower molecular weight (257.29 g/mol) and higher polarity, improving aqueous solubility but reducing stability under acidic conditions .

Modifications on the Phenylamine Moiety

N-(4-Methoxyphenyl)-N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide
  • Structure: Incorporates a sulfonylamino group and diethylaminoethyl chain.
  • Properties: Enhanced basicity due to the diethylamino group, favoring solubility in acidic environments. The sulfonyl group may confer anti-inflammatory activity .
N-(2-Methoxy-4-nitrophenyl)acetamide
  • Structure : Nitro group at the 4-position of the phenyl ring.
  • Properties : Electron-withdrawing nitro group increases acidity (pKa ~8.2) compared to the acetamido analog, influencing reactivity in electrophilic substitutions .

Functional Group Additions and Complexation

N-(6-Aminohexyl)-4-methoxybenzamide
  • Structure : Includes a hexylamine spacer.
  • Properties : Demonstrates pH-dependent stability; hydrolyzes rapidly at pH <5.2 (e.g., 80% degradation at pH 4.5 in 24 hours), critical for drug delivery systems targeting acidic tissues .
N-(tert-butyl)-4-methoxybenzamide (42)
  • Structure : tert-butyl group replaces the acetamidophenyl moiety.
  • Properties : Increased hydrophobicity (logP ~2.8) and distinct NMR shifts (δ 167.4 ppm for carbonyl carbon) due to steric effects .

Key Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Functional Groups
N-(4-Acetamidophenyl)-4-methoxybenzamide 298.31 Not reported Moderate (DMF) Acetamido, Methoxy
N-(4-Acetamidophenyl)benzamide (1A) 254.28 211–213 Low (Ethanol) Acetamido
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide 257.29 Not reported High (Water) Amino, Methoxy
N-(6-Aminohexyl)-4-methoxybenzamide 266.34 Not reported High (pH 6.0 buffer) Methoxy, Aminohexyl

Research Implications

  • Pharmacological Activity: The acetamido group in this compound may enhance target specificity compared to amino or nitro analogs, as seen in anti-cancer studies .
  • Stability: Methoxy-substituted benzamides exhibit superior hydrolytic stability over aminohexyl derivatives, critical for oral drug formulations .
  • Synthetic Flexibility : tert-butyl and thiophene modifications demonstrate adaptability for tuning hydrophobicity and electronic properties .

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